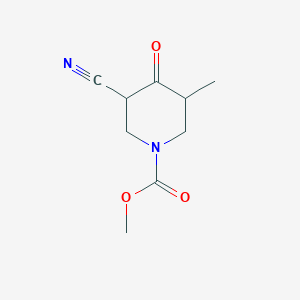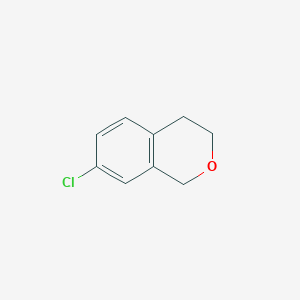
3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine is a chemical compound with a complex structure that includes a cyano group, a methoxycarbonyl group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine typically involves multi-step organic reactions. One common method includes the reaction of a suitable piperidine derivative with a cyano group donor and a methoxycarbonyl group donor under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxycarbonyl group can undergo hydrolysis or other transformations. These interactions can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyano-1-(methoxycarbonyl)pyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopyridine: Another similar compound with a pyridine ring and similar functional groups.
Uniqueness
3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine is unique due to its specific combination of functional groups and the piperidine ring structure. This uniqueness makes it valuable for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
methyl 3-cyano-5-methyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-6-4-11(9(13)14-2)5-7(3-10)8(6)12/h6-7H,4-5H2,1-2H3 |
Clave InChI |
NAXYPQNQAQGKJG-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(C1=O)C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propan-1-ol](/img/structure/B8628786.png)




![N-Ethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8628819.png)
![2-Ethylthieno[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B8628824.png)

